molecular formula C14H20BN3O3 B8627330 1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one

1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one

Cat. No.: B8627330
M. Wt: 289.14 g/mol
InChI Key: ISVJSJIXAXZLKN-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one is a complex organic compound that features a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reagents: Pinacolborane, bis(pinacolato)diboron, palladium catalysts, copper catalysts.

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and material science.

Scientific Research Applications

1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as borylation and hydroboration . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one is unique due to its imidazo[4,5-b]pyridin-2-one core structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and material science.

Properties

Molecular Formula

C14H20BN3O3

Molecular Weight

289.14 g/mol

IUPAC Name

1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C14H20BN3O3/c1-13(2)14(3,4)21-15(20-13)9-7-10-11(16-8-9)18(6)12(19)17(10)5/h7-8H,1-6H3

InChI Key

ISVJSJIXAXZLKN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C(=O)N3C)C

Origin of Product

United States

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